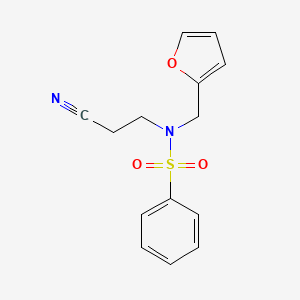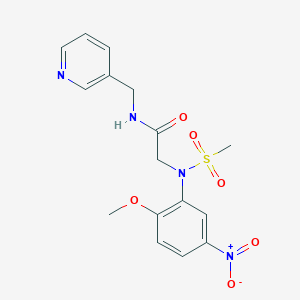
N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, typically involves cascade reactions, oxidation, and cyclization processes. For example, Wang et al. (2014) described the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction from accessible starting materials, highlighting the complex chemistry involved in synthesizing such compounds (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, has been elucidated through various techniques such as X-ray crystallography. Mohamed-Ezzat et al. (2023) provided insights into the crystal structure of related compounds, demonstrating the importance of π–π interactions and hydrogen-bonding in determining their molecular architecture (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide derivatives are influenced by their unique functional groups and molecular structure. Hamad and Hashem (2002) explored novel syntheses involving furan and pyridazine derivatives, shedding light on the versatile chemical behavior of these compounds (Hamad & Hashem, 2002).
Physical Properties Analysis
Investigations into the physical properties of benzenesulfonamides, such as solubility, have been conducted to understand their behavior in various solvents. Li et al. (2019) detailed the solubility determination and modeling of benzenesulfonamide in multiple solvents, providing valuable data for the development of separation and reaction processes involving these compounds (Li et al., 2019).
Chemical Properties Analysis
The chemical properties of N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide and similar compounds are central to their potential applications in various fields. Alafeefy et al. (2013) investigated benzenesulfonamides incorporating cyanoacrylamide moieties as inhibitors of the carbonic anhydrase enzyme, highlighting their biochemical potential (Alafeefy et al., 2013).
Aplicaciones Científicas De Investigación
Antitumor Activity and Carbonic Anhydrase Inhibition
A study revealed that diamide-based benzenesulfonamides, which include structural motifs related to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, act as potent inhibitors of carbonic anhydrase isoforms, specifically hCA IX and XII, which are associated with tumor cells. These compounds demonstrated significant antitumor activity, indicating their potential in cancer therapy. Notably, the introduction of a hetero 2-furylidene moiety, analogous to the furylmethyl group in N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, enhanced selectivity and potency against these isoforms, underscoring the importance of structural modification in designing effective anticancer agents (Abdelrahman et al., 2019).
Synthesis and Chemical Transformations
Research into the synthesis of sulfonamide derivatives, including those structurally related to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, has provided insights into new methodologies for creating compounds with potential medicinal properties. For instance, the development of novel synthesis routes for benzenesulfonamides via microwave irradiation showcases advances in efficient and sustainable chemical synthesis techniques. These methods facilitate the creation of compounds with carbonic anhydrase inhibitory effects, suggesting a broad applicability in drug development (Gul et al., 2016).
Transfer Hydrogenation Catalysts
Another application involves the use of sulfonamide derivatives in catalysis, particularly in transfer hydrogenation reactions. Studies have demonstrated that complexes containing sulfonamide ligands can act as efficient catalysts for the hydrogenation of ketones, a crucial reaction in organic synthesis. This illustrates the compound's utility beyond biological applications, extending to synthetic chemistry where it can contribute to the development of new catalytic processes (Ruff et al., 2016).
Novel Synthesis of Benzonitriles
Research has also explored the electrophilic cyanation of aryl and heteroaryl bromides using derivatives similar to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide. This approach offers a more benign and efficient method for the synthesis of benzonitriles, important intermediates in pharmaceutical production, demonstrating the compound's relevance in facilitating greener and more sustainable chemical synthesis practices (Anbarasan et al., 2011).
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-9-5-10-16(12-13-6-4-11-19-13)20(17,18)14-7-2-1-3-8-14/h1-4,6-8,11H,5,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQWVXDXUZCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)


![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)
![4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)

![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)